Cas no 1486473-03-3 (1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine)
![1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1486473-03-3x500.png)
1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine
- rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine
- endo-7-Oxabicyclo[2.2.1]heptane-2-methanamine
- [(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
- 1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
-
- MDL: MFCD28024794
- インチ: 1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1
- InChIKey: HOGOLKHCHFSFKN-LYFYHCNISA-N
- ほほえんだ: O1[C@H]2CC[C@@H]1[C@H](CN)C2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 116
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 0.1
1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298101-0.25g |
rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, endo |
1486473-03-3 | 0.25g |
$650.0 | 2023-05-31 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6617-500MG |
1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
1486473-03-3 | 95% | 500MG |
¥ 10,672.00 | 2023-03-19 | |
eNovation Chemicals LLC | Y1237546-5g |
rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine |
1486473-03-3 | 95% | 5g |
$1995 | 2024-06-06 | |
Enamine | EN300-77658-0.25g |
[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
1486473-03-3 | 95.0% | 0.25g |
$1696.0 | 2025-02-22 | |
Enamine | EN300-298101-0.5g |
rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, endo |
1486473-03-3 | 0.5g |
$1025.0 | 2023-05-31 | ||
Enamine | EN300-77658-10.0g |
[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
1486473-03-3 | 95.0% | 10.0g |
$7927.0 | 2025-02-22 | |
Enamine | EN300-77658-0.5g |
[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
1486473-03-3 | 95.0% | 0.5g |
$1770.0 | 2025-02-22 | |
Enamine | EN300-298101-2.5g |
rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, endo |
1486473-03-3 | 2.5g |
$2576.0 | 2023-05-31 | ||
Enamine | EN300-298101-5.0g |
rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, endo |
1486473-03-3 | 5g |
$3812.0 | 2023-05-31 | ||
Enamine | EN300-298101-0.1g |
rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, endo |
1486473-03-3 | 0.1g |
$457.0 | 2023-05-31 |
1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine 関連文献
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamineに関する追加情報
Introduction to 1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS No. 1486473-03-3)
1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1486473-03-3, belongs to a class of molecules known for their complex structural motifs and potential biological activities. The intricate scaffold of this molecule, featuring a 7-oxabicyclo[2.2.1]heptan-2-yl moiety, makes it a subject of considerable interest for researchers exploring novel pharmacophores.
The structural uniqueness of 1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine lies in its bicyclic framework, which is characterized by a seven-membered oxygen-containing ring fused to two six-membered rings. This arrangement imparts a high degree of steric complexity and conformational flexibility, features that are often exploited in the design of biologically active compounds. The stereochemistry at the 1R, 2S, and 4S positions further enhances the compound's specificity and interaction potential with biological targets.
In recent years, there has been a growing interest in bicyclic compounds due to their prevalence in natural products and their demonstrated efficacy as pharmacological agents. The< strong>7-oxabicyclo[2.2.1]heptan-2-yl core has been identified as a key structural element in several bioactive molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties. The methanamine group at the other end of the molecule provides a versatile handle for further functionalization, enabling the synthesis of derivatives with tailored biological activities.
One of the most compelling aspects of 1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine is its potential as a building block for drug discovery programs. Researchers have leveraged similar scaffolds to develop novel therapeutic agents that target various disease pathways. For instance, studies have shown that analogs of this compound exhibit inhibitory effects on enzymes involved in cancer progression and inflammatory responses. The ability to modify specific functional groups while retaining the core bicyclic structure allows for the exploration of diverse chemical space and the identification of lead compounds with improved pharmacokinetic profiles.
The synthesis of 1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine presents unique challenges due to its complex stereochemistry and ring system. However, advances in synthetic methodologies have made it increasingly feasible to access such molecules with high enantiomeric purity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted constructions have been instrumental in achieving the desired stereochemical outcomes. These methodologies not only enhance the efficiency of synthesis but also contribute to the scalability of production for preclinical and clinical studies.
The biological evaluation of 1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine has revealed intriguing interactions with cellular targets. Preliminary studies suggest that this compound may modulate signaling pathways associated with cell proliferation and differentiation. Additionally, its ability to engage with specific protein receptors has been observed in vitro, indicating potential therapeutic applications in areas such as neurodegenerative diseases and metabolic disorders. These findings underscore the importance of exploring structurally complex molecules as candidates for new treatments.
The development of novel pharmaceuticals often relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists to translate chemical diversity into tangible therapeutic benefits. The case of 1-[(1R,2S,4S)-7-Oxabicyclo[2.
1486473-03-3 (1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine) 関連製品
- 2137472-71-8(tert-butyl N-{3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-yl}carbamate)
- 2171981-53-4(3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid)
- 2191214-26-1(1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide)
- 2097924-16-6(4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine)
- 1690102-25-0((2S)-2-(5-chlorothiophen-3-yl)oxirane)
- 1806531-36-1(Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate)
- 2229375-85-1(4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine)
- 461045-15-8(4-(3-chloro-4-hydroxyphenyl)benzonitrile)
- 920420-56-0(3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
